5-Iodo-2-(pyridin-3-yl)thiazole
Overview
Description
5-Iodo-2-(pyridin-3-yl)thiazole is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring . The compound has a linear formula of C8H5IN2S .
Synthesis Analysis
The synthesis of thiazole derivatives, including this compound, often involves a multi-step synthetic procedure . For instance, a cyclization reaction between α-haloketone and thioamide can yield pyridine thiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a pyridine ring . The compound has a molecular weight of 288.11 g/mol.Scientific Research Applications
Anticancer Applications
Novel pyridine-thiazole hybrid molecules, including derivatives of 5-Iodo-2-(pyridin-3-yl)thiazole, have shown promising anticancer properties. These compounds exhibit high antiproliferative activity against various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia, while being less toxic to normal cells. Their mechanism of action may involve inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Chemical Properties and Tautomerism
This compound exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and a competition between thiazole and pyridine groups for accommodating tautomeric hydrogen. This property is significant for its electron-donating capability (Bhatia et al., 2013).
Antimicrobial and Antitumor Activities
Studies on pyridine hydrazyl thiazole metal complexes, including those related to this compound, have shown specific antibacterial and antitumor activities. Some of these compounds exhibit absolute specificity for certain bacteria or cancer cell lines, indicating their potential in pharmaceutical applications (Zou et al., 2020).
Corrosion Inhibition
Thiazole-based pyridine derivatives have been studied as potential corrosion inhibitors for mild steel. These compounds show effectiveness in protecting steel surfaces, offering a potential application in industrial corrosion prevention (Chaitra et al., 2016).
Complexation with Metal Ions
Research on the complexation of zinc(II), magnesium(II), and calcium(II) by compounds related to this compound has shown that they demonstrate strong tendencies for forming protonated multinuclear complexes. This property is significant for their potential use in various chemical and biological applications (Matczak-Jon et al., 2010).
Future Directions
Thiazole derivatives, including 5-Iodo-2-(pyridin-3-yl)thiazole, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new therapeutic agents based on these compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
5-Iodo-2-(pyridin-3-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis By inhibiting this enzyme, this compound can potentially affect the structural integrity of collagen, which is crucial for maintaining the extracellular matrix in tissues
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to suppress collagen production in vitro . By influencing collagen synthesis, this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of collagen prolyl-4-hydroxylase can lead to altered cell signaling, affecting processes such as cell proliferation, differentiation, and apoptosis. These changes can have significant implications for tissue repair and regeneration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of collagen prolyl-4-hydroxylase involves binding to the enzyme’s active site, preventing it from catalyzing the hydroxylation of proline residues in collagen . This inhibition disrupts the normal synthesis and stabilization of collagen fibers, leading to altered extracellular matrix composition. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of collagen prolyl-4-hydroxylase . Prolonged exposure to this compound may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo are necessary to understand the full extent of its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit collagen prolyl-4-hydroxylase without causing significant adverse effects Higher doses may lead to toxicity and adverse effects, such as impaired tissue repair and regeneration Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interaction with collagen prolyl-4-hydroxylase is a key aspect of its metabolic pathway . Additionally, this compound may affect metabolic flux and metabolite levels, although further research is needed to elucidate these effects fully. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The compound’s distribution within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with collagen prolyl-4-hydroxylase may localize it to the endoplasmic reticulum, where collagen synthesis occurs. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
5-iodo-2-pyridin-3-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFOUKAALHWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680531 | |
Record name | 3-(5-Iodo-1,3-thiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-48-3 | |
Record name | 3-(5-Iodo-1,3-thiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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